

Application Notes and Protocols for Scintigraphy Using Ruthenium-103 Labeled Compounds

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Compound of Interest

Compound Name: Ruthenium-103

Cat. No.: B1205195

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Introduction

Ruthenium-103 (^{103}Ru) is a radionuclide with emerging interest in the field of nuclear medicine. Its decay properties, including a physical half-life of 39.35 days and the emission of gamma rays at 497.1 keV (88.9% abundance), make it a candidate for single-photon emission computed tomography (SPECT) imaging.[1][2] While its primary application is often considered for therapy due to its beta emissions, its gamma emissions are suitable for scintigraphic imaging.[2][3] This document provides a comprehensive overview of the theoretical and practical aspects of designing and executing scintigraphy protocols with ^{103}Ru -labeled compounds. Given that established clinical protocols are not widely available, the following information is based on the physicochemical properties of ^{103}Ru , general principles of radiopharmaceutical science, and preclinical studies.

Physicochemical Properties of Ruthenium-103

A thorough understanding of the nuclear decay characteristics of ^{103}Ru is essential for designing imaging protocols and ensuring radiation safety.

Property	Value	Reference
Physical Half-Life	39.35 days	[1][4]
Decay Mode	β^-	[2][4]
Principal Gamma Ray Energy	497.1 keV (88.9% abundance)	[1][2]
Other Gamma Ray Energy	610.3 keV (5.6% abundance)	[1]
Maximum Beta Energy	226.0 keV (90.0% abundance)	[1]

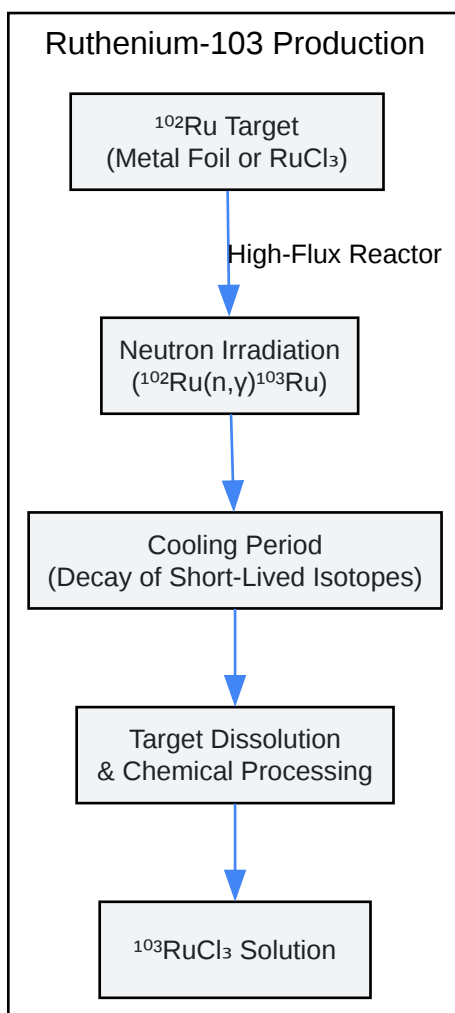
Experimental Protocols

Production of Ruthenium-103

Ruthenium-103 can be produced through the neutron irradiation of natural or enriched Ruthenium-102 (^{102}Ru) via the $^{102}\text{Ru}(n,\gamma)^{103}\text{Ru}$ reaction.[2][3] Another method involves the proton-induced fission of thorium targets, which can generate large quantities of ^{103}Ru .[5]

Protocol for $^{103}\text{RuCl}_3$ Production from Neutron Irradiation:

- Natural Ruthenium metal foils or RuCl_3 powder are encapsulated in quartz ampoules.[2][3]
- The ampoules are irradiated in a high-flux nuclear reactor. For example, irradiation in a thermal neutron flux of $(5\text{--}10) \times 10^{14} \text{ n cm}^{-2} \text{ s}^{-1}$ for 6–8 days.[3]
- Following irradiation, a cooling period is necessary to allow for the decay of short-lived isotopes like ^{105}Ru ($t_{1/2} = 4.4 \text{ h}$) and ^{97}Ru ($t_{1/2} = 2.8 \text{ d}$).[3]
- For irradiated metal foils, the target is dissolved in an alkaline solution of NaOCl , which is then quenched with concentrated HCl to obtain $^{103}\text{RuCl}_3$. [3]



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Workflow for the production of **Ruthenium-103** trichloride.

Radiolabeling of a Targeting Moiety (Hypothetical Protocol with a Peptide)

The choice of chelator is critical for stably incorporating the ¹⁰³Ru radiometal into a radiopharmaceutical. While specific chelators for ¹⁰³Ru are not as extensively studied as for other radiometals, general principles of coordination chemistry apply. This hypothetical protocol details the labeling of a generic peptide conjugated with a suitable chelator.

Materials:

- $^{103}\text{RuCl}_3$ in dilute HCl
- Peptide-chelator conjugate (e.g., DOTA-peptide)
- Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
- Quenching Buffer: 0.1 M EDTA
- Solid Phase Extraction (SPE) cartridge (e.g., C18) for purification
- Mobile Phase for HPLC: Acetonitrile and water with 0.1% TFA

Protocol:

- To a sterile, pyrogen-free reaction vial, add 100 μg of the peptide-chelator conjugate dissolved in the reaction buffer.
- Add a calculated activity of $^{103}\text{RuCl}_3$ (e.g., 37-185 MBq) to the vial.
- Gently mix and incubate the reaction mixture at 95°C for 30 minutes.
- After incubation, cool the vial to room temperature.
- Add an equal volume of quenching buffer to chelate any unreacted ^{103}Ru .
- Perform quality control using radio-HPLC and radio-TLC to determine the radiochemical purity.
- Purify the labeled peptide using an SPE cartridge. Elute the purified product with an appropriate solvent (e.g., 50% ethanol in water).
- Sterilize the final product by passing it through a 0.22 μm filter into a sterile vial.

Quality Control

Radiochemical Purity:

- Radio-HPLC: A reverse-phase C18 column is typically used. The chromatogram should show a distinct peak for the ^{103}Ru -labeled peptide, well-separated from any free ^{103}Ru or other

impurities.

- Radio-TLC: Use an appropriate stationary phase and mobile phase to separate the labeled compound from free ^{103}Ru . The R_f values will differentiate the species.

Hypothetical Quality Control Data:

Parameter	Specification
Appearance	Clear, colorless solution
pH	5.0 - 7.0
Radiochemical Purity	$\geq 95\%$
Radionuclidic Purity	$\geq 99.9\%$ ^{103}Ru
Sterility	Sterile
Endotoxin Level	< 10 EU/mL

In Vivo Scintigraphy Protocol (Preclinical Model)

This protocol outlines a general procedure for performing scintigraphy in a tumor-bearing mouse model.

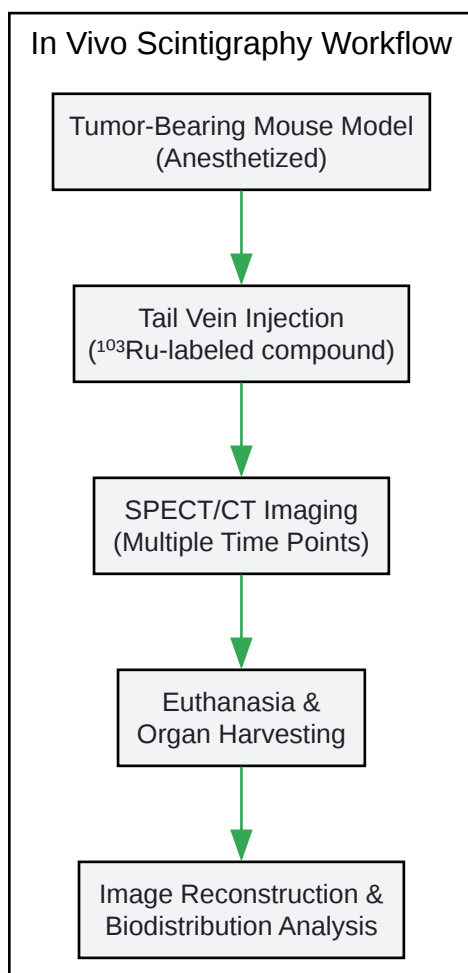
Animal Model:

- Female athymic nude mice, 4-6 weeks old.
- Subcutaneously implant tumor cells (e.g., human colorectal cancer cells) on the right flank.
- Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

Imaging Procedure:

- Anesthetize the mouse using isoflurane (2% in oxygen).
- Administer approximately 5-10 MBq of the purified ^{103}Ru -labeled compound via tail vein injection.

- Acquire static or dynamic SPECT images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
- Use a gamma camera equipped with a high-energy collimator suitable for the 497.1 keV photons of ^{103}Ru .
- Set the energy window to 497 keV \pm 10%.
- Following the final imaging session, euthanize the animals and perform a biodistribution study.



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General workflow for preclinical scintigraphy and biodistribution.

Biodistribution Studies

Protocol:

- Following the last imaging time point, euthanize the mice.
- Dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter, alongside standards of a known percentage of the injected dose.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Hypothetical Biodistribution Data for a ^{103}Ru -labeled Peptide at 24h Post-Injection:

Organ/Tissue	%ID/g (Mean \pm SD)
Blood	0.5 \pm 0.1
Heart	0.3 \pm 0.05
Lungs	1.0 \pm 0.2
Liver	2.5 \pm 0.4
Spleen	0.8 \pm 0.1
Kidneys	15.0 \pm 2.5
Muscle	0.2 \pm 0.03
Bone	0.4 \pm 0.08
Tumor	8.0 \pm 1.5

Note: This data is hypothetical and serves as an example. Actual biodistribution will be highly dependent on the specific targeting molecule.

Application Notes

- **Theranostic Potential:** The combination of gamma emission for SPECT imaging and beta emission for therapy makes ^{103}Ru a promising candidate for theranostic applications.[2][3] Scintigraphy can be used to determine the uptake and dosimetry of a ^{103}Ru -labeled therapeutic agent before administering a therapeutic dose.
- **Long Half-Life:** The 39.35-day half-life of ^{103}Ru is advantageous for labeling molecules with slow pharmacokinetics, such as antibodies, allowing for imaging at late time points when optimal tumor-to-background ratios are achieved.
- **High-Energy Gamma Photon:** The 497.1 keV gamma photon requires a high-energy collimator for SPECT imaging. This may result in lower sensitivity and spatial resolution compared to imaging with lower-energy radionuclides like Technetium-99m.
- **Radiation Safety:** Due to the high-energy gamma and beta emissions, appropriate shielding (e.g., lead) and handling precautions are necessary.[1] Remote handling tools should be used when working with significant amounts of ^{103}Ru activity.[1]

Conclusion

Ruthenium-103 presents a unique set of properties that make it a valuable tool for research in radiopharmaceutical development. While clinical protocols are still in their infancy, the methodologies outlined here provide a solid foundation for preclinical evaluation of ^{103}Ru -labeled compounds. The ability to perform scintigraphy to assess pharmacokinetics and dosimetry is a critical step in the translation of these promising agents from the laboratory to the clinic. Preclinical studies with compounds like [^{103}Ru]BOLD-100 have demonstrated the feasibility of using ^{103}Ru as a model nuclide and have shown that its labeling does not alter the biological properties of the parent compound.[2][6]

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